

# Application Notes and Protocols for In Vitro Measurement of Dihydratotetrabenazine VMAT2 Occupancy

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## Compound of Interest

Compound Name: Dihydratotetrabenazine

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These application notes provide detailed protocols and supporting data for the in vitro determination of Vesicular Monoamine Transporter 2 (VMAT2) occupancy by **dihydratotetrabenazine** (DTBZ) and its analogs. The primary method described is the competitive radioligand binding assay, a robust and widely used technique to quantify the affinity of a compound for a specific receptor or transporter.

## Principle of the Assay

The in vitro VMAT2 occupancy assays are typically based on the principle of competitive binding.<sup>[1]</sup> A radiolabeled ligand with high affinity and specificity for VMAT2, most commonly [<sup>3</sup>H]dihydratotetrabenazine ([<sup>3</sup>H]DTBZ), is incubated with a biological preparation containing VMAT2, such as isolated synaptic vesicles or cell membranes from tissues rich in VMAT2 (e.g., rat striatum).<sup>[1][2]</sup> The test compound (e.g., unlabeled DTBZ or its analogs) is added at various concentrations to compete with the radioligand for the same binding site on VMAT2. The amount of radioactivity bound to VMAT2 is inversely proportional to the affinity of the test compound.<sup>[1]</sup> By measuring the displacement of the radioligand, the inhibitory constant (K<sub>i</sub>) of the test compound can be determined, providing a quantitative measure of its VMAT2 occupancy.

## Experimental Protocols

## Radioligand Binding Assay for VMAT2 Occupancy

This protocol details the steps for a competitive radioligand binding assay using [ $^3\text{H}$ ]DTBZ to determine the VMAT2 binding affinity of a test compound.

### Materials and Reagents:

- Biological Sample: Rat brain striatal tissue or cell lines expressing VMAT2.
- Radioligand: [ $^3\text{H}$ ]dihydrotetrabenazine ([ $^3\text{H}$ ]DTBZ).[\[1\]](#)[\[3\]](#)
- Test Compounds: **Dihydrotetrabenazine**, its stereoisomers, or other potential VMAT2 inhibitors.
- Assay Buffer: 25 mM HEPES, 100 mM potassium tartrate, 5 mM  $\text{MgSO}_4$ , 0.1 mM EDTA, 0.05 mM EGTA, pH 7.5.[\[2\]](#)
- Wash Buffer: Cold buffer (25 mM HEPES, 100 mM potassium tartrate, 50  $\mu\text{M}$  EGTA, 100  $\mu\text{M}$  EDTA, pH 7.4).[\[2\]](#)
- Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor, such as unlabeled tetrabenazine (TBZ) (e.g., 2 mM).[\[2\]](#)
- Scintillation Cocktail: For radioactivity measurement.
- Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter.

### Protocol for Vesicle Preparation from Rat Striatum:

- Dissect rat striata on ice.
- Homogenize the tissue in an appropriate buffer.
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.

- Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet crude synaptic vesicles.[2]
- Resuspend the pellet in ice-cold MilliQ water for 5 minutes.[2]
- Add HEPES (to a final concentration of 25 mM) and potassium tartrate (to a final concentration of 100 mM) solution.[2]
- Centrifuge at 20,000 x g for 20 minutes at 4°C.[2]
- Add MgSO<sub>4</sub> solution (1 mM) to the supernatant.[2]
- Centrifuge the mixed solution at 100,000 x g for 45 minutes at 4°C.[2]
- Resuspend the final pellets in ice-cold assay buffer to obtain the vesicle suspension.[2]

#### Binding Assay Protocol:

- In a 96-well plate, set up the assay in duplicate or triplicate.
- Total Binding Wells: Add assay buffer, [<sup>3</sup>H]DTBZ (at a concentration near its K<sub>d</sub>, e.g., 20 nM), and the vesicle suspension.[4]
- Non-specific Binding Wells: Add assay buffer, [<sup>3</sup>H]DTBZ, a high concentration of unlabeled tetrabenazine (e.g., 10 μM), and the vesicle suspension.[4]
- Competition Wells: Add assay buffer, [<sup>3</sup>H]DTBZ, serially diluted concentrations of the test compound, and the vesicle suspension.
- Incubate the plate at 30°C for 90 minutes.[4]
- Terminate the binding reaction by rapid filtration through Whatman GF/B filters using a Brandel harvester.[2]
- Wash the filters four times with cold wash buffer to remove unbound radioligand.[2]
- Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

#### Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the inhibitory constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Fluorescence-Based VMAT2 Uptake Assay

An alternative to radioligand binding is a cell-based fluorescence assay that measures the uptake of a fluorescent substrate of VMAT2. This method can be adapted for high-throughput screening.

#### Principle:

This assay utilizes a fluorescent compound, such as FFN206, which is a substrate for VMAT2. [5][6][7][8] The compound is transported into VMAT2-expressing cells and accumulates in vesicles. The fluorescence intensity inside the cells is proportional to VMAT2 activity. VMAT2 inhibitors will block the uptake of the fluorescent substrate, leading to a decrease in intracellular fluorescence.

#### Protocol Outline:

- Cell Culture: Use a cell line stably expressing human VMAT2 (e.g., HEK293-VMAT2). [5][6]
- Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight. [5]
- Compound Addition: Add serial dilutions of the test compound (e.g., **dihydrotetrabenazine**) and control inhibitors (e.g., tetrabenazine) to the cells. [5]
- Fluorescent Substrate Addition: Add the fluorescent VMAT2 substrate (e.g., FFN206). [5]

- Incubation: Incubate the plate for a specified time to allow for substrate uptake.
- Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission filters.[\[5\]](#)
- Data Analysis: Determine the IC<sub>50</sub> values for the test compounds by plotting the fluorescence intensity against the compound concentration.

## Data Presentation

The following tables summarize quantitative data for the binding of **dihydrotetrabenazine** and related compounds to VMAT2.

Table 1: Binding Affinities (K<sub>i</sub>) of **Dihydrotetrabenazine** Stereoisomers for VMAT2

Compound	K <sub>i</sub> (nM)	Source
(+)-α-Dihydrotetrabenazine	0.97 ± 0.48	<a href="#">[9]</a>
(-)-α-Dihydrotetrabenazine	2200 ± 300	<a href="#">[9]</a>
(+)-13e	1.48	<a href="#">[2]</a>
(-)-13e	270	<a href="#">[2]</a>
HTBZ	4.22	<a href="#">[2]</a>
P2 [(2R, 3R, 11bR)-13a]	0.75	<a href="#">[10]</a>

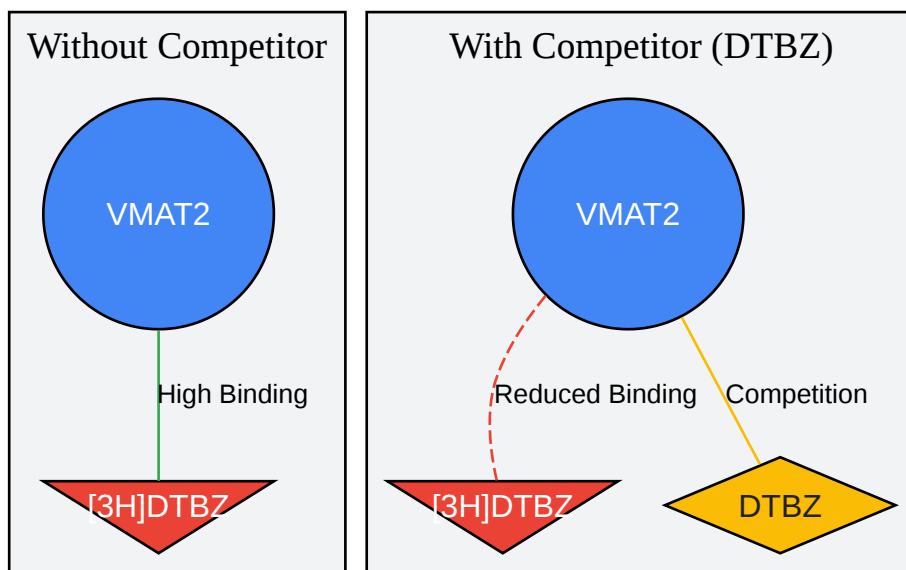
Table 2: Dissociation Constants (K<sub>d</sub>) for VMAT2 Ligands

Ligand	Kd (nM)	Preparation	Source
[ <sup>3</sup> H]Dihydrotetrabenazine	18 ± 4	Wild Type VMAT2	<a href="#">[3]</a>
[ <sup>3</sup> H]Dihydrotetrabenazine	26 ± 9	VMAT2 Chimera	<a href="#">[3]</a>
[ <sup>3</sup> H]Dihydrotetrabenazine	~5	Mouse striatal synaptic vesicles	<a href="#">[4]</a>
Tetrabenazine	60	VMAT2	<a href="#">[11]</a>
[ <sup>3</sup> H]Dihydrotetrabenazine	2.7	Human brain homogenates	<a href="#">[12]</a>

Table 3: IC<sub>50</sub> Values of VMAT2 Inhibitors from Fluorescence-Based Uptake Assay

Compound	IC <sub>50</sub>	Source
Reserpine	30.41 nM	<a href="#">[7]</a>
Tetrabenazine	73.09 nM	<a href="#">[7]</a>
Methamphetamine	2.399 μM	<a href="#">[7]</a>
Methylphenidate	94.33 μM	<a href="#">[7]</a>

## Visualizations



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